molecular formula C14H14F4N2O3 B7641774 4-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)-2-(trifluoromethyl)benzamide

4-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)-2-(trifluoromethyl)benzamide

Cat. No. B7641774
M. Wt: 334.27 g/mol
InChI Key: ILFNPBUGWKJYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)-2-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as 'compound X' for ease of reference.

Mechanism of Action

The mechanism of action of compound X involves the inhibition of a specific enzyme called cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and cancer development. By inhibiting COX-2, compound X reduces the production of prostaglandins, thereby reducing inflammation and cancer development.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. It has also been found to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using compound X in lab experiments is its specificity for COX-2 inhibition. It has been found to have minimal effects on COX-1, which is responsible for the production of prostaglandins involved in normal physiological functions. However, one of the limitations of using compound X is its low solubility in water, which can make it difficult to administer in experiments.

Future Directions

There are several future directions for the study of compound X. One potential direction is the development of novel drugs based on the structure of compound X for the treatment of various diseases. Another potential direction is the study of the neuroprotective effects of compound X in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the study of the effects of compound X on other enzymes involved in inflammation and cancer development could lead to the development of more effective drugs.

Synthesis Methods

The synthesis method of compound X involves several steps. The first step involves the reaction of 4-fluoro-2-(trifluoromethyl)benzoic acid with thionyl chloride to form 4-fluoro-2-(trifluoromethyl)benzoyl chloride. The second step involves the reaction of 4-fluoro-2-(trifluoromethyl)benzoyl chloride with N-(2-hydroxyethyl)morpholine to form 4-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)benzamide. Finally, the third step involves the reaction of 4-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)benzamide with trifluoroacetic anhydride to form compound X.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory and anti-cancer properties. It has been used in the development of novel drugs for the treatment of various diseases such as cancer, rheumatoid arthritis, and multiple sclerosis.

properties

IUPAC Name

4-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F4N2O3/c15-9-1-2-10(11(7-9)14(16,17)18)13(22)19-8-12(21)20-3-5-23-6-4-20/h1-2,7H,3-6,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFNPBUGWKJYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CNC(=O)C2=C(C=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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